N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of 4-Hydroxy-1-phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpiperidine using palladium or rhodium catalysts.
Alkylation: The 4-hydroxy-1-phenylpiperidine is then alkylated with 2-bromoethylamine to form N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]amine.
Amidation: Finally, the N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]amine is reacted with but-2-ynoic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring are crucial for its binding to receptors and enzymes. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-phenylpiperidine: A precursor in the synthesis of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide.
4-Cyano-4-phenylpiperidine: Another piperidine derivative with different functional groups.
4-(4-Chlorophenyl)-4-phenylpiperidine: A chlorinated derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring, a hydroxyl group, and an alkyne group. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-6-16(20)18-12-9-17(21)10-13-19(14-11-17)15-7-4-3-5-8-15/h3-5,7-8,21H,9-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIDBISSHCMPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1(CCN(CC1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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